3-Aminocyclopentanol

Beschreibung

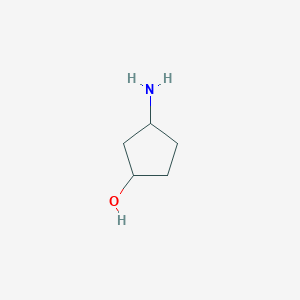

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-aminocyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFYRVZIONNYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Aminocyclopentanol and Its Stereoisomers

Chiral Synthesis Approaches

Chiral synthesis aims to produce enantiomerically pure compounds, which is essential for applications where biological activity is dependent on a specific three-dimensional structure. catalysis.blog For 3-aminocyclopentanol, key strategies involve creating the chiral centers through asymmetric cycloaddition reactions or by enantioselective reduction of a prochiral precursor.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings with controlled stereochemistry. catalysis.blog In the synthesis of this compound precursors, asymmetric variants of this reaction use chiral catalysts or auxiliaries to direct the formation of a specific enantiomer. catalysis.blognih.gov

A patented method outlines a copper-catalyzed asymmetric Diels-Alder reaction that utilizes adducts of chiral carboxylic acids and azanol as the chiral source. google.com This process efficiently establishes the desired stereochemistry. google.com

The synthesis involves a multi-stage process:

Protection of Azanol : A chiral carboxylic acid, such as L-proline, is reacted with hydroxylamine (B1172632) hydrochloride to create a protected chiral azanol intermediate.

Cycloaddition : This chiral intermediate then undergoes a Diels-Alder reaction with cyclopentadiene (B3395910). The reaction is performed in the presence of a copper catalyst and proceeds through an oxidation reaction system. google.com The use of stannous chloride and n-donor ligands results in a bicyclic intermediate with a high diastereomeric excess (de) of 92%.

Reduction and Deprotection : The nitrogen-oxygen bond of the bicyclic intermediate is cleaved via palladium-catalyzed hydrogenation, which is followed by acid hydrolysis to yield the final this compound product.

| Stage | Description | Key Reagents/Catalysts | Outcome |

|---|---|---|---|

| 1 | Protection of Azanol | L-proline, Hydroxylamine hydrochloride | Chiral azanol intermediate |

| 2 | Asymmetric Cycloaddition | Cyclopentadiene, Copper catalyst, Stannous chloride | Bicyclic intermediate (92% de) |

| 3 | Reduction & Deprotection | Palladium on carbon (Pd/C), Hydrochloric acid (HCl) | Final product (85% overall yield, 98% ee) |

Another effective strategy involves an asymmetric cycloaddition reaction between cyclopentadiene and a chiral N-acylhydroxylamine compound, which acts as a chiral inducer to establish the two chiral centers of the target product. google.comgoogleapis.comgoogle.com This method is noted for its reasonable route, mild reaction conditions, and good stereoselectivity, making it suitable for large-scale industrial production. google.comgoogle.com

The general synthetic pathway is as follows:

An N-acylhydroxylamine compound is prepared through a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine. google.comgoogleapis.com

This chiral inducer reacts with cyclopentadiene in an asymmetric cycloaddition to yield an initial intermediate. google.com

The intermediate undergoes subsequent hydrogenation and bond-breaking steps to yield the desired (1R, 3S)-3-amino-1-cyclopentanol stereoisomer with high optical purity. google.comgoogleapis.com

The accessibility and low cost of the raw materials are significant advantages of this route. googleapis.comgoogle.com

The stereochemical outcome in these asymmetric Diels-Alder reactions is controlled by the chiral catalyst or auxiliary, which creates a chiral environment around the reactants. catalysis.blog This environment influences the trajectory of the diene (cyclopentadiene) as it approaches the dienophile, favoring addition to one face over the other and thus leading to the formation of one enantiomer in excess. catalysis.blog In the copper-catalyzed system, the chiral ligand derived from a carboxylic acid-azanol adduct directs the stereochemistry. google.com Similarly, the N-acylhydroxylamine compound serves as the chiral inducer in the second method. google.comgoogleapis.com

Optimization of reaction conditions is crucial for maximizing yield and stereoselectivity. Key parameters that can be adjusted include:

Catalyst Loading : In the reduction step of the copper-catalyzed method, a 5% Palladium on carbon (Pd/C) loading was found to achieve full conversion within 2 hours at 50°C.

Acid Hydrolysis : For the final deprotection, using 6M hydrochloric acid (HCl) at reflux for 4 hours was shown to minimize the formation of byproducts.

These optimization strategies are critical for transitioning the synthesis from a laboratory scale to efficient industrial production.

An alternative to building chirality through cycloaddition is the enantioselective reduction of a prochiral ketone, such as 3-aminocyclopentanone (B3224326). This approach introduces the chiral alcohol center in a single, highly selective step.

Biocatalysis using enzymes offers a highly selective and environmentally friendly method for synthesizing chiral alcohols. nih.gov Alcohol dehydrogenases (ADHs), particularly from Lactobacillus species, are effective for the enantioselective reduction of ketones. nih.gov

The reduction of a 3-keto precursor to this compound can be achieved using an immobilized alcohol dehydrogenase from Lactobacillus kefir (LK-ADH). This enzyme exhibits (R)-specificity, producing the desired alcohol stereoisomer. nih.govuniprot.org The process is dependent on the cofactor NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate). uniprot.org This method achieves an excellent enantiomeric excess of 99% ee.

| Parameter | Optimal Value/Condition | Impact |

|---|---|---|

| pH | 7.0 | Maximizes enzyme activity |

| Temperature | 30°C | Prevents enzyme denaturation |

| Cofactor Recycling | Glucose dehydrogenase system | Reduces cost by regenerating expensive NADPH |

The high selectivity of LK-ADH makes it a valuable tool for producing enantiomerically pure aminocyclopentanols for pharmaceutical applications. uniprot.org

Enantioselective Reduction Strategies

Chemoenzymatic Protocols for Enantiomer Preparation

Chemoenzymatic strategies offer an effective and environmentally benign approach to accessing enantiomerically pure forms of this compound and its derivatives. These methods synergistically combine chemical synthesis with biocatalytic reactions, most notably enzymatic resolutions, to achieve high enantioselectivity. A prominent approach involves the synthesis of a racemic precursor, which is then subjected to enzymatic kinetic resolution.

For instance, a highly efficient chemoenzymatic protocol has been developed for preparing the enantiomers of trans-2-aminocyclopentanol. researchgate.net This method centers on the synthesis of a racemic precursor, trans-2-(diallylamino)cyclopentanol, which is subsequently resolved using lipase (B570770) from Burkholderia cepacia (PSL-C). researchgate.net Similarly, N-benzyloxycarbonyl derivatives of (±)-trans-2-aminocyclopentanol have been effectively resolved through O-acylation catalyzed by Pseudomonas cepacia lipase (PSL). researchgate.net These enzymatic reactions selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol. This strategy has also been extended to the resolution of racemic phthalimido acetates to produce enantioenriched trans-2-aminocyclopentanols with high enantiomeric excess (ee > 99%) using an Arthrobacter sp. lipase. researchgate.net

The versatility of this approach is further demonstrated by the preparation of enantiopure (+)- or (–)-2-aminocyclopentanol via enzymatic resolution, which can then serve as a chiral starting material for the synthesis of other molecules, such as trans-cyclopentane-1,2-diamine. acs.org These chemoenzymatic methods are valued for their high selectivity, mild reaction conditions, and the ability to produce both enantiomers from a single racemic starting material. researchgate.netbeilstein-journals.orgnih.gov

Kinetic Resolution of Racemic Precursors via Lipase-Catalyzed Acylation

Kinetic resolution, driven by the enantioselective acylation capabilities of lipases, stands as a cornerstone in the synthesis of optically active aminocyclopentanols. This technique exploits the differential reaction rates of enantiomers with a biocatalyst, allowing for the separation of a faster-reacting enantiomer (as the acylated product) from the slower-reacting one (as the unreacted substrate).

Lipases from various microbial sources have been successfully employed for this purpose. For example, Pseudomonas sp. lipases, such as Lipase PS and Lipase AK, have demonstrated the highest enantioselectivity in the acetylation of racemic trans- and cis-2-azidocycloalkanols, which are valuable precursors to aminocycloalkanols. tandfonline.comresearchgate.net In a typical procedure, the racemic azido-alcohol is subjected to acylation using an acyl donor like vinyl acetate (B1210297) in the presence of the lipase. The enzyme selectively acylates one enantiomer, yielding an enantioenriched acetate and the remaining unreacted alcohol enantiomer. tandfonline.comresearchgate.net Lipase PS from Pseudomonas cepacia has been shown to effectively resolve (±)-trans-2-azidocyclopentanol. tandfonline.com

The efficiency of these resolutions can be influenced by reaction conditions. For the resolution of cyclopentadiene-derived racemic aminocyclopentanol, the commercially available Candida antarctica lipase B (CAL-B) has been used effectively with vinyl acetate as the acyl donor. ebrary.net The choice of solvent can also play a critical role; for instance, the addition of toluene (B28343) as a co-solvent has been shown to improve hydrolysis and enantioselectivity in some lipase-catalyzed resolutions. researchgate.net

The data below summarizes the effectiveness of different lipases in the kinetic resolution of azidocyclopentanol precursors.

| Lipase Source | Precursor | Reaction Type | Key Finding |

|---|---|---|---|

| Pseudomonas sp. (Lipase PS, Lipase AK) | (±)-trans- and cis-2-Azidocycloalkanols | Acetylation | Demonstrated the highest enantioselectivity among screened lipases. tandfonline.comresearchgate.net |

| Candida antarctica Lipase B (CAL-B) | Cyclopentadiene-derived racemic aminocyclopentanol | Acylation | Effectively resolved the precursor using vinyl acetate. ebrary.net |

| Burkholderia cepacia Lipase (PSL-C) | (±)-trans-2-(diallylamino)cyclopentanol | Acylation | Key step in an efficient chemoenzymatic protocol. researchgate.net |

| Arthrobacter sp. Lipase | Racemic phthalimido acetates | Hydrolysis/Acylation | Yielded enantioenriched trans-2-aminocyclopentanols (>99% ee). researchgate.net |

Borohydride-Mediated Reduction and Stereocontrol Challenges

The reduction of cyclopentanone (B42830) derivatives is a fundamental method for accessing aminocyclopentanols. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this transformation due to its mild nature and chemoselectivity for ketones and aldehydes. ias.ac.in However, achieving high stereocontrol in the reduction of substituted cyclopentanones to yield a specific stereoisomer of this compound presents significant challenges. scielo.br

The stereochemical outcome of the reduction is influenced by the steric environment around the carbonyl group and the potential for substrate-reagent interactions. scielo.br For cyclopentanones with a substituent at the α- or β-position, the hydride can attack from either the syn or anti face relative to that substituent, leading to a mixture of diastereomeric alcohols.

To address these stereocontrol issues, modified borohydride reagents and additives have been explored. The Luche reduction, which employs NaBH₄ in the presence of a lanthanide salt like ceric chloride (CeCl₃) in methanol (B129727), is a well-known method for the selective 1,2-reduction of enones and can influence the stereoselectivity of ketone reduction. organic-chemistry.org In the reduction of cyclopentanones bearing an oxygenated function in a side chain, the addition of CeCl₃ has been shown to have a pronounced, and sometimes reversing, effect on the diastereomeric ratio of the product alcohols. scielo.br This effect is often rationalized by the formation of a chelate between the cerium ion, the carbonyl oxygen, and a nearby heteroatom on the substituent, which directs the hydride attack from a specific face. scielo.brrushim.ru For instance, while the NaBH₄ reduction of a cyclopentanone with a β-alkoxy group may yield a 1:1 mixture of diastereomers, the addition of CeCl₃ can reverse this ratio, favoring the isomer resulting from chelation-controlled delivery of the hydride. scielo.br

Despite these advances, predicting and controlling the stereoselectivity remains a challenge, often requiring empirical optimization for each specific substrate. The near-planar conformation of the five-membered ring and the subtle interplay between steric hindrance and chelation effects complicate the rational design of highly stereoselective reductions. scielo.br

Asymmetric Ring-Opening Reactions

Asymmetric ring-opening (ARO) of cyclic precursors, such as epoxides and aziridines, represents a powerful and direct strategy for the stereoselective synthesis of chiral aminocyclopentanols. nih.govrsc.org These methods establish the required amino and hydroxyl functionalities with defined stereochemistry in a single, atom-economical step. The success of these reactions hinges on the use of chiral catalysts or reagents that can differentiate between the two enantiotopic faces of a meso precursor or the two prochiral carbons of the ring, guiding the nucleophilic attack to achieve high enantioselectivity. nih.govorganic-chemistry.org

Epoxide Ring Opening with Nucleophilic Reagents

The ring-opening of epoxides with nitrogen nucleophiles, particularly amines, is a fundamental and widely used method for the synthesis of β-amino alcohols. rroij.comlibretexts.org The reaction typically proceeds via an Sₙ2 mechanism, where the nucleophilic amine attacks one of the electrophilic carbons of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. libretexts.org This process results in the formation of a product where the amino and hydroxyl groups are in a trans relationship.

In the case of cyclopentene (B43876) oxide, a symmetrical epoxide, nucleophilic attack can occur at either of the two carbons with equal probability in the absence of a chiral influence, resulting in a racemic mixture of trans-2-aminocyclopentanols. libretexts.org When an asymmetric epoxide is used, the regioselectivity of the attack becomes crucial. Under basic or neutral conditions, the amine nucleophile will preferentially attack the less sterically hindered carbon atom. libretexts.org

A variety of reaction conditions have been developed to facilitate this transformation. While the reaction can be performed thermally, catalysts are often employed to enhance the reaction rate and yield. rroij.com For example, iridium trichloride (B1173362) has been shown to catalyze the aminolysis of cyclopentene oxide under mild, room-temperature conditions to afford the corresponding β-amino alcohol in excellent yield. rroij.com

Catalytic Asymmetric Ring Opening of Meso Epoxides

The catalytic asymmetric ring opening (ARO) of meso-epoxides, such as cyclopentene oxide, with amines is one of the most direct and efficient strategies for synthesizing enantiomerically enriched β-amino alcohols. nih.govrsc.org This approach utilizes a chiral catalyst to control the stereochemical outcome of the nucleophilic attack on the prochiral carbons of the epoxide.

A notable system for this transformation involves the use of scandium(III) salts in combination with chiral ligands. For example, an operationally simple protocol has been developed using scandium tris(dodecyl sulfate) (Sc(DS)₃) or scandium triflate (Sc(OTf)₃) as the catalyst and a chiral bipyridine ligand. organic-chemistry.orgnih.gov This system effectively catalyzes the ARO of meso-epoxides with aromatic amines, even in water, to produce β-amino alcohols in high yields and with excellent enantioselectivities. organic-chemistry.orgnih.gov The use of water as a solvent is particularly advantageous due to its environmental benefits. organic-chemistry.org

Another successful class of catalysts for this reaction are homochiral metal-organic frameworks (MOFs). nih.govrsc.orgnih.gov These materials act as recyclable heterogeneous catalysts. For instance, a chiral MOF derived from a (R)-2,2'-dihydroxy-1,1'-binaphthalene-based ligand has been shown to catalyze the ARO of cyclohexene (B86901) oxide with aromatic amines, achieving excellent enantiomeric excess (up to 95% ee). rsc.org Quantum mechanics/molecular mechanics (QM/MM) calculations on a copper-based MOF suggest that the reaction proceeds via ring-opening to form an alkoxide intermediate, with the enantioselectivity arising from stabilizing CH–π interactions in the transition state for the favored enantiomer. rsc.org Fully biocatalytic ARO of meso-epoxides has also been achieved using a combination of enzymes, including an amine transaminase, to produce enantiopure cyclic trans-β-amino alcohols. rsc.org

The table below highlights key catalytic systems for the ARO of meso-epoxides.

| Catalyst System | Epoxide Substrate | Nucleophile | Key Features |

|---|---|---|---|

| Sc(OSO₃C₁₂H₂₅)₃ / Chiral Bipyridine Ligand | meso-Epoxides | Aromatic Amines | High yields and excellent enantioselectivities in water. organic-chemistry.orgnih.gov |

| Homochiral Metal-Organic Frameworks (MOFs) | Cyclohexene Oxide, cis-Stilbene Oxide | Aromatic Amines | Heterogeneous, recyclable catalyst; up to 97% ee. nih.govrsc.orgnih.gov |

| Combined Recombinant E. coli cells (SpEH-AnDDH-BsLDH & CepTA) | Cyclic meso-Epoxides | Amine from transaminase | Fully biocatalytic system; >99% ee. rsc.org |

Stereoselective Ring Opening of Activated Aziridines

The stereoselective ring-opening of activated aziridines with nucleophiles is a versatile and powerful method for the synthesis of chiral 1,2-diamines and other functionalized amine derivatives, which can be precursors to aminocyclopentanols. bioorg.orgrsc.org Aziridines, three-membered nitrogen-containing heterocycles, are analogous to epoxides but offer direct access to nitrogen-containing products. The term "activated" refers to an electron-withdrawing group on the aziridine (B145994) nitrogen (e.g., sulfonyl, acyl), which enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack. bioorg.org

These reactions typically proceed through a regio- and stereoselective Sₙ2-type mechanism. rsc.orgorganic-chemistry.org Nucleophilic attack occurs at one of the aziridine carbons, leading to inversion of stereochemistry at that center. bioorg.org The regioselectivity of the attack on unsymmetrical aziridines is controlled by steric and electronic factors, with nucleophiles generally attacking the less substituted carbon. nih.gov

A wide range of nucleophiles can be employed in these reactions. For example, a mild, one-pot synthesis of highly functionalized imidazolidines involves the Sₙ2-type ring-opening of activated aziridines with amines, followed by an acid-catalyzed intramolecular cyclization with an aldehyde, yielding products with excellent stereoselectivity. organic-chemistry.org Similarly, Lewis acid-catalyzed Sₙ2-type ring opening of activated aziridines with 1H-indoles has been developed, affording products in diastereomerically pure forms. rsc.org

The synthetic utility of this methodology is significant because the predictable stereochemical outcome allows for the synthesis of complex nitrogen-containing molecules from readily available chiral aziridines. bioorg.orgmdpi.com The high degree of stereocontrol makes the ring-opening of activated aziridines a key strategy in asymmetric synthesis. organic-chemistry.orgnih.gov

Stereoselective Functionalization of Cyclic Allylic Amines

The stereoselective functionalization of cyclic allylic amines presents a powerful strategy for the synthesis of aminocyclopentanols. This approach often involves the epoxidation of the double bond in a cyclic allylic amine, followed by the regioselective and stereoselective opening of the resulting epoxide ring.

High levels of stereoselectivity can be achieved in the epoxidation of cyclic alkenes that have allylic directing groups, such as hydroxyl or amino groups. beilstein-journals.org For instance, the functionalization of 3-(N,N-dibenzylamino)cycloalkenes with meta-chloroperoxybenzoic acid (m-CPBA) in the presence of trichloroacetic acid has been shown to yield the corresponding syn-epoxides exclusively. beilstein-journals.org

Once the epoxide is formed, its ring can be opened by various nucleophiles. The substituents on the nitrogen atom of the aminocyclopentane ring and the orientation of the oxirane ring are critical factors that determine the outcome of the reaction. beilstein-journals.orgresearchgate.net For example, the treatment of (1RS,2SR,3SR)-1,2-epoxy-3-(N,N-dibenzylamino)cyclopentane with amines results in a mixture of regioisomers, whereas using (1RS,2SR,3SR)-1,2-epoxy-3-(N-benzyl-N-methylamino)cyclopentane leads predominantly to a single regioisomer. beilstein-journals.orgresearchgate.net

The Overman rearrangement is another key transformation in this context. Bicyclic cyclopentane (B165970) lactones can be converted into aminocyclopentanols with the Overman rearrangement serving as a crucial step. molaid.com This rearrangement has been successfully applied in the asymmetric synthesis of cis-4- and cis-5-aminocyclopenta-2-en-1-ols. rsc.org The process can start from an allylic trichloroacetimidate, which undergoes an asymmetric Overman rearrangement catalyzed by a chiral palladium(II) catalyst. rsc.org Good to excellent diastereoselectivity is often observed in the Overman rearrangement of chiral secondary trichloroacetimidates, which is influenced by the geometry of the double bond and the coordinating metal catalyst. rsc.org

Synthetic Routes from Sugar Derivatives

Chiral pool synthesis, utilizing readily available and enantiomerically pure starting materials like sugars, is a well-established strategy for constructing complex chiral molecules, including this compound. ethz.ch

Bicyclic lactones derived from sugars are versatile chiral building blocks. For example, four different aminocyclopentanols, designed as mimics of intermediates in the hydrolysis of α-D-galactosides, have been synthesized through a series of stereoselective transformations starting from the cis-fused cyclopentane-1,4-lactone, (1R, 5S, 7R, 8R)-7,8-dihydroxy-2-oxabicyclo[3.3.0]oct-3-one. molaid.comrsc.org This approach leverages the inherent chirality of the sugar-derived lactone to control the stereochemistry of the final aminocyclopentanol products. Enantiomerically pure bridged Current time information in Bangalore, IN. bicyclic lactones are considered privileged structural units in medicinal chemistry. nih.gov

Sugar olefins, which can be prepared from common sugars like D-glucose, are valuable intermediates for the synthesis of aminocyclopentitols. mdpi.com A notable example involves the reaction of a sugar olefin with N-benzylhydroxylamine hydrochloride and triethylamine. mdpi.com This reaction proceeds through an in-situ generated nitrone that undergoes a spontaneous intramolecular nitrone-alkene cycloaddition to yield cis-fused isoxazolidines. mdpi.com These isoxazolidines can then be further transformed into the desired aminocyclopentitol. The stereoselectivity of this cycloaddition can be high, and in some cases, a single diastereomer can be obtained selectively by adjusting the reaction solvent. mdpi.com

Alternative Synthetic Routes

Besides the advanced stereoselective methods, several alternative routes for the synthesis of this compound have been developed.

Reduction of Cyclopentanone Derivatives

A common and straightforward approach to synthesizing this compound involves the reduction of 3-aminocyclopentanone. The use of reducing agents like sodium borohydride can effectively reduce the ketone functionality to a hydroxyl group. However, this method can sometimes lead to poor stereocontrol. To achieve higher enantioselectivity, enzymatic reductions using alcohol dehydrogenases, such as those from Lactobacillus kefir, can be employed. These enzymatic methods often exhibit high stereospecificity, leading to the desired stereoisomer in high enantiomeric excess. Another biocatalytic approach involves the use of ω-transaminases, which can convert cyclopentanone derivatives to chiral amines with high enantioselectivity.

Multi-Step Synthesis from Hydroxylamine Hydrochloride and Cyclopentadiene

A multi-step synthesis starting from hydroxylamine hydrochloride and cyclopentadiene offers another viable route to this compound. This process typically begins with the protection of hydroxylamine, for example, with a carbobenzoxy (Cbz) group. google.comgoogle.com The protected hydroxylamine then undergoes a hetero-Diels-Alder reaction with cyclopentadiene. google.comgoogle.com This cycloaddition can be catalyzed by an oxidant like sodium periodate (B1199274) to form a bicyclic intermediate. google.comgoogle.com Subsequent steps involve the reduction of the double bond and the N-O bond, often achieved through catalytic hydrogenation, followed by deprotection and salt formation to yield the final this compound hydrochloride product. google.comgoogle.com Chiral auxiliaries, such as those derived from chiral carboxylic acids and hydroxylamine, can be used to induce asymmetry in the Diels-Alder reaction, leading to chiral aminocyclopentanol products. wipo.intgoogle.com

Industrial Production Methods and Efficiency Considerations

The industrial-scale synthesis of this compound and its specific stereoisomers is driven by the demand for chiral building blocks in the pharmaceutical industry, particularly for antiviral drugs. flybase.org Production methods are diverse, often focusing on stereoselectivity, yield, and cost-effectiveness. Key strategies include catalytic hydrogenation, chemoenzymatic resolutions, and multi-step syntheses involving cycloaddition reactions.

Catalytic Hydrogenation and Reduction

Another reduction method utilizes sodium borohydride to reduce 3-aminocyclopentanone, followed by the addition of hydrochloric acid to form the hydrochloride salt of the final product. nih.gov

Chemoenzymatic Synthesis and Resolution

Biocatalysis offers a highly selective and environmentally favorable route for producing specific stereoisomers of this compound. nih.gov Chemoenzymatic methods are particularly valuable for achieving high optical purity, which is crucial for pharmaceutical applications.

One prominent strategy is the kinetic resolution of a racemic intermediate using lipases. For example, the resolution of a racemic N-protected 4-aminocyclopent-2-en-1-yl acetate can be achieved through transesterification catalyzed by enzymes like pancreatin (B1164899) or Pseudomonas lipase (PSL). nih.gov Similarly, a method for the preparation of (1R,3S)-3-aminocyclopentanol hydrochloride involves a key chiral separation step catalyzed by a lipase, such as Novozym 435, using vinyl acetate. flybase.org

ω-Transaminases have also been engineered for the asymmetric synthesis of chiral amines. An engineered transaminase from Arthrobacter sp. KNK168 can convert a cyclopentanone derivative to the (1S,3S)-isomer with over 99% ee. nih.gov

Multi-step Synthesis via Cycloaddition

Diels-Alder reactions are a powerful tool for constructing the cyclopentane ring with the desired stereochemistry. Several industrial methods leverage this reaction to produce specific isomers of this compound.

One patented process for preparing (1R,3S)-3-aminocyclopentanol hydrochloride involves a hetero-Diels-Alder reaction between cyclopentadiene and tert-butyl nitrosyl carbonate (generated in situ from tert-butyl hydroxylamine carbonate). flybase.org This is followed by a series of steps including reduction of the nitrogen-oxygen bond with a zinc powder-acetic acid system, lipase-catalyzed chiral separation, hydrogenation of a double bond using a palladium on carbon catalyst, and final deprotection steps. This route is noted for being novel, short, and yielding a product with high optical purity at a low cost. flybase.org

Another approach utilizes an N-acyl hydroxylamine compound, derived from a chiral hydroxy acid ester and hydroxylamine, which undergoes an asymmetric cycloaddition with cyclopentadiene. This method is considered suitable for large-scale industrial production because of its simple operation, mild reaction conditions, high atom economy, and reduced production costs. nih.gov The reaction is typically carried out in the presence of an oxidant like sodium periodate and a catalyst such as palladium on carbon or Raney nickel for subsequent hydrogenation steps. flybase.orgnih.gov

Chiral Resolution by Diastereomeric Salt Formation

Interactive Data Table: Comparison of Industrial Synthesis Efficiencies

| Method | Key Reagents/Catalysts | Stereoisomer | Yield | Enantiomeric Excess (ee) | Source |

| Catalytic Hydrogenation/Hydrolysis | 5% Pd/C, 6M HCl | (1S,3S) | 85% | 98% | nih.gov |

| Diastereomeric Salt Resolution | (-)-di-p-toluoyl-D-tartaric acid | (1S,3S) | 62% | >99% | nih.gov |

| Chemoenzymatic Resolution | Pancreatin or Pseudomonas Lipase | (1R,3S) | - | - | nih.gov |

| Biocatalytic Amination | Engineered ω-Transaminase | (1S,3S) | - | >99% | nih.gov |

| Hetero-Diels-Alder Synthesis | CuCl, Lipase (Novozym 435) | (1R,3S) | - | High | flybase.org |

Chemical Reactivity and Derivatization of 3 Aminocyclopentanol

Reactions of the Hydroxyl Group

The hydroxyl group (-OH) on the cyclopentane (B165970) ring is a primary site for synthetic modification, including oxidation and esterification reactions.

As a secondary alcohol, the hydroxyl group of 3-Aminocyclopentanol can be oxidized to yield the corresponding ketone, 3-aminocyclopentanone (B3224326). cuny.edu This transformation is a fundamental reaction in organic chemistry. savemyexams.com Common oxidizing agents employed for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).

Another frequently used reagent is acidified potassium dichromate(VI) (K₂Cr₂O₇). savemyexams.com During the oxidation of the alcohol, the orange dichromate(VI) ions (Cr₂O₇²⁻) are reduced to green chromium(III) ions (Cr³⁺), providing a distinct visual confirmation of the reaction's progress. savemyexams.comyoutube.comlibretexts.org Similarly, when using acidified potassium manganate(VII) (KMnO₄), its deep purple color fades to colorless as the MnO₄⁻ ion is reduced to Mn²⁺. savemyexams.com Because this compound is a secondary alcohol, its oxidation specifically produces a ketone; aldehydes are formed from the oxidation of primary alcohols. cuny.edusavemyexams.com

Table 1: Common Oxidizing Agents for Alcohols and Their Color Changes

| Oxidizing Agent | Initial Color | Final Color (after reduction) |

|---|---|---|

| Potassium Dichromate(VI) (K₂Cr₂O₇) | Orange | Green |

The hydroxyl group of this compound can undergo acylation to form esters. This reaction is particularly valuable in chemoenzymatic methods for resolving racemic mixtures. Lipase-catalyzed acylation of the hydroxyl group can be highly enantioselective, meaning the enzyme preferentially acylates one enantiomer over the other. researchgate.net This kinetic resolution allows for the separation of optically active aminocyclopentanols and their corresponding acetate (B1210297) derivatives with high enantiomeric excess. researchgate.netresearchgate.net

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is another key reaction. masterorganicchemistry.com This process can be catalyzed by either acids or bases. masterorganicchemistry.com In the context of resolving aminocycloalkanol precursors, lipase-catalyzed transesterification has proven effective, with many lipases demonstrating excellent enantioselectivity (E >> 200) for the trans-isomers. researchgate.net The efficiency of transesterification can be influenced by reaction conditions such as temperature, with studies showing that an optimal temperature is necessary to achieve maximum product yield. nipes.org

Reactions of the Amino Group

The primary amino group (-NH₂) is a nucleophilic center, enabling it to participate in a variety of bond-forming reactions and derivatizations.

While the amino group itself is already in a reduced state, it is often introduced onto the cyclopentane ring via the reduction of other nitrogen-containing functional groups. The synthesis of this compound frequently involves the reduction of a precursor molecule. A common industrial method is the catalytic hydrogenation of 3-nitrocyclopentanol, where the nitro group (-NO₂) is reduced to a primary amine (-NH₂) in the presence of a catalyst like Raney nickel. Alternatively, the amino group can be formed through the reduction of a ketone, such as in the synthesis from 3-aminocyclopentanone using reducing agents like sodium borohydride (B1222165), where the carbonyl group is reduced to a hydroxyl group.

The lone pair of electrons on the nitrogen atom of the amino group makes this compound a good nucleophile. smolecule.comsavemyexams.com It can react with electrophilic compounds, such as haloalkanes, in nucleophilic substitution reactions. chemguide.co.uk In this reaction, the amino group attacks the electron-deficient carbon atom of the haloalkane, displacing the halide ion. chemguide.co.uk

This reaction can proceed sequentially. The initial reaction with a haloalkane forms a secondary amine. This secondary amine is also nucleophilic and can react further, leading to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. savemyexams.com This potential for multiple substitutions can make it an inefficient method for producing a specific amine unless a large excess of the initial amine is used to favor the primary substitution product. savemyexams.comchemguide.co.uk The reaction can occur via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the haloalkane. chemguide.co.uk

The amino group is a primary target for chemical derivatization, a process used to modify a compound to make it more suitable for analysis. researchgate.netresearchgate.net This is especially important for the separation of enantiomers (chiral separation). By reacting the racemic amine with a homochiral derivatizing agent, a pair of diastereomers is formed. researchgate.net These diastereomers have different physical properties and can be separated using standard achiral chromatography techniques, such as high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net

A variety of chiral derivatizing agents are used, which react with the amino group to form derivatives like amides, urethanes, ureas, or sulfonamides. researchgate.net For instance, a method for analyzing the enantiomers of the similar compound 3-aminobutanol involves derivatization with (R)-(+)-1-phenyl ethyl sulfonyl chloride, followed by HPLC with ultraviolet detection. google.com This approach allows for accurate qualitative and quantitative analysis of the enantiomers. google.com

Protection Strategies for Amine Functionality

To achieve selective reactions on the hydroxyl group of this compound, the more nucleophilic amine functionality is often temporarily masked using a protecting group. Common strategies involve the use of carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

The Boc group is widely employed in non-peptide chemistry due to the mild conditions required for its introduction and removal. fishersci.co.uk The protection of the amine in this compound can be achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk This reaction typically proceeds with high yields under relatively mild conditions, for instance, in a solvent like methanol (B129727) or a biphasic system of chloroform (B151607) and water with sodium bicarbonate as the base. fishersci.co.uk The resulting N-Boc-3-aminocyclopentanol is stable to a variety of reaction conditions, allowing for subsequent modifications at the hydroxyl position. synquestlabs.comsynquestlabs.com Deprotection of the Boc group is readily accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent like dichloromethane (B109758) or ethyl acetate. fishersci.co.uk

Another common protecting group is the Cbz group , introduced by reaction with benzyl (B1604629) chloroformate (Cbz-Cl) or benzyloxycarbonyl N-succinimide (Cbz-OSu). total-synthesis.comcommonorganicchemistry.com The Cbz group is stable to both acidic and basic conditions, providing orthogonality with other protecting groups. total-synthesis.com For instance, a Cbz-protected aminocyclopentanol was prepared as an intermediate in the synthesis of carbocyclic nucleoside analogs. ucc.ie The removal of the Cbz group is typically achieved through catalytic hydrogenolysis, a reductive cleavage using hydrogen gas and a palladium catalyst. total-synthesis.com This method is highly selective and does not affect most other functional groups.

Formation of Complex Chemical Entities

The unique stereochemical and functional group arrangement of this compound makes it a valuable precursor for the synthesis of more complex and often biologically active molecules. Its ability to serve as a chiral building block is particularly significant in medicinal chemistry.

Intermediate in the Synthesis of Pharmaceutical Compounds

This compound and its derivatives are key intermediates in the synthesis of various pharmaceutical compounds. glpbio.commedchemexpress.comcaymanchem.comchemicalbook.comchembk.com Notably, specific stereoisomers of this compound are crucial for the synthesis of antiviral drugs. For example, (1R,3S)-3-aminocyclopentanol is a key intermediate in the production of the HIV integrase inhibitor Bictegravir. rsc.org It is also utilized in the synthesis of Abacavir, a nucleoside reverse transcriptase inhibitor used to treat HIV/AIDS. rsc.orggoogle.comlookchem.com The synthesis of these complex antiviral agents often involves the coupling of the aminocyclopentanol core with a substituted pyrimidine (B1678525) or purine (B94841) base. ucc.iegoogle.comnih.gov

The synthesis of carbocyclic nucleoside analogues, which are important for their antiviral and anticancer properties, frequently employs aminocyclopentanol derivatives. ucc.ie In one approach, cis-3-aminocyclopentanol was reacted with 2-amino-4,6-dichloro-5-formamidopyrimidine to construct the purine ring system, leading to the formation of a guanine (B1146940) α-carboxy nucleoside phosphonate (B1237965) with potential antiviral activity. ucc.ie

Preparation of Chiral Compounds and Enantiomerically Pure Products

The chiral nature of this compound makes it an important starting material for the synthesis of enantiomerically pure compounds, which is critical for the development of stereospecific pharmaceuticals. lookchem.coma2bchem.com The different stereoisomers of this compound can be separated from a racemic mixture or synthesized directly using stereoselective methods.

One common method for obtaining enantiomerically pure this compound is through enzymatic kinetic resolution. rsc.orgresearchgate.net For example, lipases can selectively acylate one enantiomer of a racemic aminocyclopentanol derivative, allowing for the separation of the acylated product from the unreacted enantiomer. rsc.orgresearchgate.net This technique has been used to resolve racemic trans-2-aminocyclopentanol derivatives with high enantiomeric excess. researchgate.net Another approach involves diastereomeric salt formation, where a racemic mixture of this compound is reacted with a chiral acid to form diastereomeric salts that can be separated by crystallization.

These enantiomerically pure aminocyclopentanols are then used as chiral building blocks in asymmetric synthesis. a2bchem.com For instance, a method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride involves a hetero-Diels-Alder reaction using a chiral source, followed by reduction and deprotection steps to control the stereochemistry. google.comgoogle.comwipo.int The availability of these enantiopure intermediates is essential for producing single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

Incorporation into Peptidomimetics and Other Bioactive Scaffolds

The constrained cyclic structure of this compound makes it an attractive scaffold for the design of peptidomimetics and other bioactive molecules. By incorporating this rigid core, chemists can create compounds that mimic the secondary structures of peptides, such as turns and loops, which are often involved in biological recognition processes. This can lead to the development of molecules with enhanced metabolic stability and oral bioavailability compared to their natural peptide counterparts.

The bifunctional nature of this compound allows for the attachment of various side chains and functional groups, enabling the creation of diverse molecular libraries for biological screening. For example, the amino and hydroxyl groups can serve as anchor points for the introduction of pharmacophoric elements that interact with specific biological targets like enzymes or receptors. Research has explored the synthesis of aminocyclopentanol derivatives as potential glycosidase inhibitors, where the cyclopentane ring mimics the sugar portion of the natural substrate. researchgate.net Additionally, 1,2,3-triazole-substituted aminocyclopentanols have been synthesized as carbocyclic nucleoside analogues, demonstrating the versatility of this scaffold in creating diverse bioactive compounds. researchgate.net

Mechanistic Investigations and Computational Studies

Mechanism of Action and Molecular Interactions

The biological and chemical activity of 3-aminocyclopentanol is fundamentally governed by its molecular structure, which facilitates specific interactions with molecular targets. The mechanism of action often involves the compound acting as an enzyme inhibitor or a receptor modulator. The primary drivers of these interactions are the amino (-NH2) and hydroxyl (-OH) functional groups. These groups allow the molecule to form hydrogen bonds and electrostatic interactions with biological macromolecules like enzymes and receptors, which can activate or inhibit biological pathways.

For instance, specific stereoisomers of this compound have been studied for their interaction with metabotropic glutamate (B1630785) receptors (mGluRs). Molecular docking simulations have shown that the spatial arrangement of the amino and hydroxyl groups is crucial for binding affinity. The (1S,3S) configuration, for example, demonstrates a higher affinity for mGluR5 compared to other isomers, which is attributed to stronger hydrogen bonding with specific amino acid residues like Ser658 and Arg723 within the receptor's active site. The cyclopentane (B165970) ring itself contributes to the molecule's conformational flexibility, which affects how it fits into the binding pockets of these biological targets.

The molecule's ability to act as an enzyme inhibitor is another key aspect of its mechanism. By binding to the active site of an enzyme, it can prevent the natural substrate from binding, thus halting the catalytic activity. The specific pathways affected are dependent on the enzyme being targeted and the broader biological context.

| Functional Group | Type of Interaction | Role in Mechanism of Action |

| Amino (-NH2) | Hydrogen Bonding, Electrostatic Interactions | Binds to receptor sites, participates in nucleophilic substitution reactions. |

| Hydroxyl (-OH) | Hydrogen Bonding | Modulates activity of target molecules, can be oxidized to form ketones. |

| Cyclopentane Ring | van der Waals forces, Hydrophobic Interactions | Provides conformational flexibility affecting binding affinity. |

Computational Modeling for Reaction Optimization

Computational modeling has become an indispensable tool for optimizing chemical reactions involving this compound and its derivatives. These models allow researchers to predict reaction outcomes, design novel catalysts, and scale up processes efficiently, reducing the need for extensive and costly empirical experimentation. energy.govmit.edu

One primary application is in the design of enzyme inhibitors. Computational tools like AutoDock Vina and the Schrödinger Suite are used for docking studies to predict the binding affinities of this compound derivatives with target enzymes. These studies focus on analyzing interactions such as hydrogen bonding from the amino group and hydrophobic interactions involving the cyclopentane ring. Following docking, Molecular Dynamics (MD) simulations, often performed using software like GROMACS, can be run to assess the stability of the inhibitor-enzyme complex over time.

Furthermore, computational models are crucial for optimizing synthetic routes. For large-scale biorefinery operations, reactor-scale models that integrate computational fluid dynamics and finite element analysis are developed. energy.gov These models simulate mass and heat transfer, as well as the chemical reactions occurring within fixed-bed or fluidized-bed reactors, ensuring that processes are reliable and cost-effective. energy.gov By simulating factors like catalyst concentration and reaction kinetics, these models help in designing the final biorefinery and its operational controls. energy.govcolostate.edu Machine learning models, trained on vast datasets of known reactions, can now rapidly predict the transition state structures of new reactions, accelerating the design of novel synthetic pathways and catalysts. mit.edu

Conformational Analysis and Stereochemical Control

The three-dimensional structure of this compound is critical to its reactivity and biological function. Conformational analysis of the cyclopentane ring and the stereochemical relationship between its substituents are key areas of investigation.

The five-membered cyclopentane ring is not planar. To alleviate torsional strain that would result from an eclipsed planar conformation, it adopts puckered, non-planar shapes, primarily the "envelope" and "twist" conformations. dalalinstitute.com These conformations are in rapid equilibrium at room temperature. The specific conformation influences the spatial orientation of the amino and hydroxyl groups, which in turn dictates the molecule's ability to interact with other molecules. Compared to six-membered cyclohexanol (B46403) or four-membered cyclobutanol (B46151) rings, the cyclopentanol (B49286) ring possesses a unique degree of conformational flexibility that directly impacts its binding affinity with biological targets.

Stereochemistry is paramount for the application of this compound. The compound has at least two chiral centers, leading to multiple possible stereoisomers (e.g., (1R,3S), (1S,3S), etc.). The absolute configuration at these centers determines the compound's biological activity. For example, the (1R,3S)-isomer of this compound is a crucial chiral intermediate in the synthesis of the antiviral drug Bictegravir. google.com The precise spatial arrangement of the functional groups in this specific isomer is essential for its role in the drug's efficacy.

Achieving stereochemical control during synthesis is a significant challenge. Methods to produce enantiomerically pure this compound often employ chiral building blocks, asymmetric synthesis, or enzymatic resolutions. google.comguidechem.comangenechemical.com Lipase-catalyzed reactions, for instance, can be used for the chiral separation of racemic mixtures. google.com The development of synthetic routes that provide high stereochemical control and optical purity is an active area of research, driven by the demand for enantiopure compounds in the pharmaceutical industry. google.comguidechem.com

| Isomer | Significance | Synthetic Approach Highlight |

| (1R,3S) | Key intermediate for the anti-HIV drug Bictegravir. google.com | Hetero Diels-Alder reaction followed by enzymatic resolution and reduction steps. google.com |

| (1S,3S) | High binding affinity to metabotropic glutamate receptors (mGluRs). | Biocatalytic amination of cyclopentanone (B42830) derivatives using ω-transaminases. |

| cis/trans Isomers | The relative orientation of functional groups influences reactivity and interactions. vulcanchem.comescholarship.org | Stereoselective reduction of 3-aminocyclopentanone (B3224326) can yield different isomers, though control can be poor without specific catalysts. |

Theoretical Studies of Catalytic Processes

Theoretical and computational studies are vital for elucidating the mechanisms of catalytic processes used in the synthesis of this compound. These studies provide insights into reaction pathways, transition states, and energy barriers that are often difficult to determine experimentally. rsc.org

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and energetics of molecules involved in a reaction. rsc.org DFT calculations can map out the entire reaction coordinate for a catalytic cycle, identifying the lowest energy pathway and the rate-determining step. This is applied to both homogeneous and heterogeneous catalysis, helping to understand how a catalyst interacts with reactants to lower the activation energy. rsc.org For example, DFT can model the active site of a metal catalyst or an enzyme to understand how it facilitates reactions like hydrogenation or amination. mdpi.com

In biocatalysis, theoretical models are used to understand how enzymes like lipases or transaminases achieve their high selectivity and efficiency. For instance, modeling the active site of an ω-transaminase from Arthrobacter sp. KNK168 can explain its high enantioselectivity (>99% ee) in producing the (1S,3S)-isomer of this compound. These models can reveal key interactions between the substrate and amino acid residues in the enzyme's active site.

Applications in Asymmetric Catalysis and Chiral Ligand Design

Chiral Auxiliary and Catalyst Role

A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a substrate to direct a diastereoselective reaction, after which it is typically removed. wikipedia.org 3-Aminocyclopentanol serves as an exemplary chiral building block for the synthesis of more elaborate chiral auxiliaries and ligands. nih.gov Its importance is highlighted by its role as a key chiral intermediate in the synthesis of complex pharmaceutical agents. nih.govfishersci.be For instance, the (1R,3S) isomer of this compound is a critical component in the synthesis of Bictegravir, an antiviral medication. fishersci.be The synthesis of this specific isomer often involves asymmetric reactions where a chiral source induces the formation of the desired stereocenters, underscoring the value of chiral control in its own production. nih.govfishersci.at While direct application as a standalone catalyst is less common, its incorporation into larger, more complex ligand structures is a key strategy in modern asymmetric catalysis. nih.gov

Ligand Design for Enantioselective Reactions

The design of effective chiral ligands is central to the field of enantioselective transition metal catalysis. nih.govfishersci.fiquora.com The success of these reactions depends on the ligand's ability to create a specific chiral environment around the metal center, thereby dictating the stereochemical outcome of the reaction. Ligands derived from scaffolds like this compound can be tailored to influence reactivity and selectivity through both steric and electronic modifications. quora.com

Asymmetric hydroboration is a powerful method for producing chiral alcohols from alkenes. epa.govfishersci.no The reaction involves the addition of a boron-hydride bond across a double bond, followed by oxidation. Copper-catalyzed hydroboration of alkenes has emerged as a method capable of high enantioselectivity. cenmed.com This process can be used to convert internal alkenes into a variety of enantioenriched compounds. cenmed.com The mechanism often involves a chiral ligand that directs the approach of the alkene to the copper-boron catalyst. cenmed.com While specific, high-yielding examples of ligands derived directly from this compound in this reaction are not extensively documented in peer-reviewed literature, the broader class of aminocyclitols and chiral amino alcohols are recognized as effective scaffolds for ligands in such transformations. nih.gov The desymmetrization of bicyclic hydrazines using a diboron (B99234) reagent, for example, has been achieved with high enantioselectivity using chiral ligands, affording 3-Bpin-4-hydrazino-cyclopentene derivatives. nih.gov

Asymmetric hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method for synthesizing valuable chiral amines. fishersci.caiiab.me Copper-catalyzed hydroamination strategies have been developed for the synthesis of γ-amino alcohols from unprotected allylic alcohols with excellent regio- and enantioselectivity. ontosight.ai This highlights the potential for ligands derived from aminocyclopentanols to be effective in this arena. Research into the hydroamination of unactivated internal alkenes points to the utility of copper catalysis in these challenging transformations. cenmed.comsigmaaldrich.com The development of these methods can provide modular access to important structural motifs like β- or γ-amino acid derivatives and 1,2- or 1,3-diamines. fishersci.ca

Asymmetric transfer hydrogenation (ATH) is a widely used technique for the reduction of prochiral ketones and imines to form chiral alcohols and amines, respectively. fishersci.iesigmaaldrich.com This method typically uses readily available hydrogen donors like 2-propanol or formic acid in the presence of a transition metal catalyst, commonly ruthenium, coordinated to a chiral ligand. sigmaaldrich.comwikipedia.orgnih.gov The most effective ligands are often chiral diamines or amino alcohols. nih.gov For example, catalysts based on chiral cis-1,2-diaminocyclohexane (B74578) have been explored for this purpose. wikipedia.org Although this compound provides the core amino alcohol functionality that is successful in many ATH ligands, its specific application in widely adopted, highly enantioselective ATH systems is not yet a major feature in the literature. However, its structural motifs are highly relevant to the established principles of ATH catalyst design.

The asymmetric Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction that produces β-nitro alcohols, which are versatile precursors to β-amino alcohols and other valuable compounds. nih.govereztech.com The reaction is often catalyzed by metal complexes, with copper(II) complexes of chiral ligands being particularly common and effective. nih.govnih.gov Successful ligands for the asymmetric Henry reaction have been derived from various chiral scaffolds, including proline, binaphthol, and diamines. nih.gov While ligands based on the this compound core are conceptually well-suited for this transformation, providing a bidentate N,O-coordination site, detailed studies documenting their use to achieve high enantioselectivity are not prevalent. The exploration of ligands derived from related structures, such as cis-2,5-diaminobicyclo[2.2.2]octane, has shown high efficiency, indicating the potential of rigid cyclic scaffolds in this reaction. nih.gov

Stereoselective Control in Complex Synthetic Pathways

The ultimate test of a chiral building block is its ability to effectively control stereochemistry in the total synthesis of complex molecules. ereztech.com this compound has proven its value in this regard, most notably as a key chiral intermediate for the synthesis of the anti-HIV drug Bictegravir. fishersci.be In such multi-step syntheses, the stereocenters of the this compound core are incorporated into the final product, making its optical purity essential for the drug's efficacy. The synthesis of various aminocyclitols often begins with the stereoselective functionalization of a cyclopentane (B165970) derivative, where the existing stereochemistry directs the formation of new chiral centers. wikipedia.org This substrate-controlled diastereoselectivity is a cornerstone of complex molecule synthesis and highlights the importance of well-defined chiral building blocks like this compound. wikipedia.org

Biological and Medicinal Chemistry Research Applications

Enzyme Inhibition Studies

The aminocyclopentanol core is a key component in the design of various enzyme inhibitors. Its stereochemistry allows it to mimic the transition states of enzyme-catalyzed reactions, leading to potent and selective inhibition.

Glycosidase Inhibitors and Sugar Mimics

Aminocyclopentanols are recognized as powerful glycosidase inhibitors. acs.orgacs.org They are considered sugar mimics, where the cyclopentane (B165970) ring replaces the pyranose ring of a carbohydrate, and the amino group provides a key interaction point for protonation by the enzyme. rsc.org This structural analogy to the carbohydrate substrate allows them to bind to the active site of glycosidases, interfering with the hydrolysis of glycosidic bonds. rsc.org The interest in aminocyclopentanols as glycosidase inhibitors has grown because of their potential therapeutic applications in areas such as diabetes, viral infections, and cancer. acs.orgacs.org

Inhibition of α-Mannosidase (Mannostatin A analogs)

Mannostatin A, a naturally occurring and potent α-mannosidase inhibitor, features an aminocyclopentanol core. researchgate.netnih.gov Its structure is a significant deviation from the more common alkaloid-based glycosidase inhibitors. researchgate.net Synthetic efforts have focused on creating analogs of Mannostatin A to understand the structure-activity relationships and to develop even more potent inhibitors. researchgate.netresearchgate.net

Research has shown that modifications to the Mannostatin A structure, such as the synthesis of deoxy derivatives, can significantly impact its inhibitory activity against α-mannosidase. nih.gov For instance, the 1- and 2-deoxy derivatives of Mannostatin A retained some inhibitory potential, whereas the 3-deoxy derivative was inactive, highlighting the crucial role of specific hydroxyl groups for binding and inhibition. nih.gov Furthermore, an amino(methoxy)cyclopentanetriol derivative was discovered to be a very potent α-mannosidase inhibitor. researchgate.net

The inhibitory activity of Mannostatin A and its analogs is competitive, meaning they compete with the natural substrate for binding to the enzyme's active site. nih.gov They are thought to mimic the mannosyl cation transition state. rsc.org

Inhibition of Trehalase (Trehazolin analogs)

Trehazolin is another important glycosidase inhibitor that contains an aminocyclopentanol-related core and demonstrates potent, slow, tight-binding inhibition of trehalase. researchgate.netnih.gov Trehalase is an enzyme that hydrolyzes trehalose, a disaccharide crucial for the survival of many insects and microorganisms. mdpi.com

Synthetic analogs of trehazolin have been developed to explore the structure-activity relationship. researchgate.net Studies have shown that the glucose moiety of trehazolin is essential for its tight binding to the enzyme. nih.gov The deglucosylated form, trehalamine, is a much weaker inhibitor of trehalase. nih.gov The development of trehazolin analogs has led to a new class of aminocyclopentanol-based glycosidase inhibitors that mimic valiolamine. researchgate.net

Protein Interaction Modulation

The strategic placement of amino and hydroxyl groups on the cyclopentane ring allows 3-aminocyclopentanol and its derivatives to engage in specific hydrogen bonding and electrostatic interactions with biological targets. This capability makes them valuable scaffolds for modulating protein-protein interactions (PPIs). nih.govmdpi.comresearchgate.net PPIs are fundamental to numerous cellular processes, and their dysregulation is implicated in many diseases. mdpi.com Small molecules that can either disrupt or stabilize these interactions are of significant therapeutic interest. nih.gov While specific examples directly citing this compound in modulating a particular PPI are not extensively detailed in the provided context, its structural characteristics as a chiral building block with multiple points for interaction suggest its potential in designing molecules to target the often large and flat interfaces of PPIs. researchgate.net

Therapeutic Applications and Drug Development

The versatility of the this compound scaffold has been leveraged in the development of therapeutic agents, most notably in the field of antiviral drugs.

Anti-AIDS Drug Intermediates (e.g., Bictegravir)

One of the most significant applications of this compound is as a key chiral intermediate in the synthesis of the anti-AIDS drug, Bictegravir. google.comgoogle.com Bictegravir is a potent HIV integrase inhibitor, a class of antiretroviral drugs that prevent the viral DNA from integrating into the host cell's genome. rsc.orgmdpi.com The specific stereoisomer, (1R,3S)-3-aminocyclopentanol, is crucial for the efficacy of Bictegravir. google.comrsc.org The development of efficient synthetic routes to obtain this specific isomer has been a focus of chemical research. google.comgoogle.comrsc.org

The use of this compound in the synthesis of Bictegravir is part of a broader effort in the discovery and development of antiretroviral therapies that have transformed HIV from a fatal infection into a manageable chronic condition. nih.govnih.gov The evolution of anti-HIV drugs has seen the development of various classes of inhibitors targeting different stages of the viral life cycle, including reverse transcriptase inhibitors, protease inhibitors, and integrase inhibitors. mdpi.comnih.govwikipedia.org

Development of Drugs Targeting Specific Enzymes or Receptors

This compound serves as a valuable building block in the creation of more complex molecules designed to interact with specific biological targets. Its structure, featuring both an amino group and a hydroxyl group, allows it to form hydrogen bonds and electrostatic interactions with enzymes or receptors. These interactions can either activate or inhibit enzymatic pathways, making it a compound of interest for developing drugs that target specific biological processes.

The chiral nature of this compound, meaning it exists in non-superimposable mirror image forms, is particularly significant in drug development. Biological systems, such as enzymes and receptors, are themselves chiral and often interact differently with each enantiomer (mirror image form) of a drug molecule. sci-hub.se This specificity means that one enantiomer may have a desired therapeutic effect while the other could be inactive or even cause unwanted side effects. sci-hub.se By using a specific enantiomer of this compound, such as (1R,3S)-3-aminocyclopentanol, medicinal chemists can synthesize drugs with greater precision, targeting specific enzymes or receptors to achieve a desired therapeutic outcome. glpbio.comcaymanchem.com

The development of drugs that can modulate the activity of cytochrome P450 (CYP) enzymes is one area of interest. evotec.com These enzymes are crucial for metabolizing drugs, and their induction can affect a drug's efficacy and potential toxicity. evotec.com Understanding how compounds like those derived from this compound interact with these enzymes is an important aspect of drug discovery. evotec.com

Role in MDM2-p53 Interaction Inhibitors

The protein p53 is a critical tumor suppressor that regulates cell growth and can trigger cell death in cancerous cells. nih.govdovepress.com In many cancers where p53 is not mutated, its function is inhibited by another protein called murine double minute 2 (MDM2). nih.govastx.com MDM2 binds to p53, leading to its degradation and preventing it from carrying out its tumor-suppressing activities. dovepress.comastx.com

The interaction between MDM2 and p53 occurs at a specific binding pocket on the MDM2 protein, which recognizes key amino acid residues of p53. nih.govchemdiv.com This has led to the development of small-molecule inhibitors that can fit into this pocket and block the MDM2-p53 interaction. nih.gov By doing so, these inhibitors can reactivate p53, allowing it to function normally and suppress tumor growth. astx.comximbio.com

Research in this area has led to the creation of potent and selective MDM2 inhibitors. nih.gov For instance, spirooxindole derivatives have been identified as a promising class of MDM2 inhibitors. nih.gov Modifications to these molecules, including the incorporation of cyclic alcohol side chains, have resulted in compounds with high binding affinity to MDM2. nih.gov The development of these inhibitors represents a promising therapeutic strategy for treating cancers with wild-type p53. nih.govastx.com

| Inhibitor Class | Key Structural Features | Mechanism of Action |

| Nutlins | Imidazoline core | Competitively binds to the p53-binding pocket of MDM2 |

| Spirooxindoles | Spiro-cyclic oxindole (B195798) scaffold | Occupies the hydrophobic pockets within the MDM2 protein that normally bind p53 |

| Isoindolinones | Isoindolinone core | Disrupts the MDM2-p53 protein-protein interaction |

Investigation of Natural Products and Derivatives

Pactamycate and Aminocyclopentitol-Derived Metabolites

Pactamycin (B1678277) is a natural product derived from the soil bacterium Streptomyces pactum. researchgate.netresearchgate.net It belongs to a family of compounds known as aminocyclopentitols, which are characterized by a five-membered carbon ring containing amino and hydroxyl groups. nih.govresearchgate.net Pactamycin and its structural analog, pactamycate, have garnered significant interest due to their potent biological activities, including antibacterial, antitumor, antiviral, and antiprotozoal properties. researchgate.netresearchgate.net

The core structure of these molecules, the aminocyclopentitol unit, is a key determinant of their biological function. researchgate.net The investigation of these natural products has provided valuable insights into how small molecules can interact with biological systems. However, the broad-spectrum cytotoxicity of pactamycin has limited its therapeutic development. researchgate.net This has spurred research into creating new analogs with improved selectivity and efficacy. nih.gov

Biosynthetic Pathways and Glycosylation Modifications

The biosynthesis of aminocyclopentitol-derived natural products like pactamycin is a complex process involving numerous enzymatic steps. researchgate.net Understanding these pathways is crucial for developing methods to produce these compounds and their derivatives more efficiently. plos.org The aminocyclopentitol core of pactamycin is derived from glucose. researchgate.net

Glycosylation, the attachment of sugar molecules to other organic molecules, is a common and important modification in the biosynthesis of many natural products. researchgate.netmdpi.com This process can significantly alter the biological activity, solubility, and stability of a compound. mdpi.com In the biosynthesis of pactamycin, a key step involves the glycosylation of an acyl carrier protein (ACP)-bound polyketide intermediate. nih.govresearchgate.net An N-glycosyltransferase enzyme, PtmJ, attaches a sugar precursor to this intermediate, which is a crucial step in forming the aminocyclopentitol core. nih.govnih.gov

Further modifications occur after this initial glycosylation, while the sugar moiety is still attached to the carrier protein. nih.gov These modifications include oxidation, transamination, and carbamoylation, carried out by a series of enzymes. nih.gov For example, the enzyme PtmN oxidizes the N-acetyl-D-glucosamine moiety, and PtmA then transaminates it. nih.gov Another enzyme, PtmG, removes the N-acetyl group. nih.gov These intricate enzymatic steps highlight the sophisticated machinery that nature employs to construct complex bioactive molecules. nih.govnih.gov

| Enzyme | Function in Pactamycin Biosynthesis |

| PtmJ | N-glycosyltransferase that attaches a sugar precursor to an ACP-bound polyketide intermediate. nih.govnih.gov |

| PtmN | Oxidoreductase that oxidizes the N-acetyl-D-glucosamine moiety of the glycosylated polyketide. nih.gov |

| PtmA | Aminotransferase that transaminates the oxidized sugar. nih.gov |

| PtmG | Deacetylase that hydrolyzes the C-2 N-acetyl group. nih.gov |

| PtmB | Carbamoyltransferase that couples the amino group with carbamoyl (B1232498) phosphate. nih.gov |

| PtmO | Hydrolase that releases the ACP-bound product. nih.gov |

Advanced Characterization and Analytical Methods for 3 Aminocyclopentanol and Its Derivatives

Chromatographic Techniques for Enantiomeric Purity

Chromatographic methods are indispensable for the separation and quantification of enantiomers, ensuring the stereochemical purity of chiral compounds.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the enantiomeric purity of 3-Aminocyclopentanol. This method allows for the effective separation of enantiomers, which is critical as different enantiomers of a chiral drug can have varied pharmacological and toxicological profiles. csfarmacie.cz

The process often involves the use of chiral stationary phases (CSPs) that can differentiate between the enantiomers. csfarmacie.cz For instance, cellulose-based columns, such as Chiralpak IC, are commonly used to confirm the stereochemistry of this compound derivatives. Polysaccharide-based CSPs are effective but can present challenges with underivatized amino acids due to their zwitterionic nature and poor solubility in non-polar solvents. sigmaaldrich.com To overcome this, derivatization can be employed to create diastereomers that are resolvable by achiral HPLC. sigmaaldrich.comnih.gov Another approach is the use of macrocyclic glycopeptide-based CSPs, like Astec CHIROBIOTIC T, which are compatible with both aqueous and organic mobile phases and are well-suited for separating polar and ionic compounds. sigmaaldrich.com

The mobile phase composition is a critical parameter in achieving optimal separation. For example, a mobile phase of hexane:isopropanol (80:20) with 0.1% diethylamine (B46881) has been successfully used with a cellulose (B213188) tris(3,5-dimethylphenylcarbamate) column to achieve baseline separation of racemic this compound. The choice of mobile phase can significantly impact retention times and resolution. csfarmacie.czsigmaaldrich.com

The following table provides an example of chiral HPLC conditions for the analysis of racemic this compound:

| Parameter | Condition |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Hexane:isopropanol (80:20) + 0.1% diethylamine |

| Flow Rate | 10 mL/min |

| Resolution (Rs) | 2.1 |

| Separation Time | 15 minutes |

This table illustrates typical conditions for achieving baseline separation of this compound enantiomers.

Preparative High-Performance Liquid Chromatography (HPLC) is employed for the large-scale resolution of racemic mixtures to isolate pure enantiomers. sichem.de This technique is crucial when enantiomerically pure compounds are required for further studies or as pharmaceutical ingredients. sichem.de

Similar to analytical chiral HPLC, preparative HPLC utilizes chiral stationary phases to separate enantiomers. A common strategy involves using columns like CHIRALPAK® AD-H for the separation of enantiomers. googleapis.com The goal is to maximize throughput and recovery while maintaining high purity. taylorfrancis.com Optimization of experimental parameters, including sample diluents and injection techniques, is essential for an efficient preparative separation. lcms.cz

For the resolution of racemic this compound, preparative HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column has been shown to be effective, achieving baseline separation with a resolution value (Rs) of 2.1 in 15 minutes. However, a significant challenge with preparative HPLC is the high solvent consumption, which can be a limitation for scalability.

Spectroscopic Characterization

Spectroscopic methods are fundamental for the structural elucidation and conformational analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound and its derivatives.

¹H NMR spectra provide information on the chemical environment and connectivity of protons. For (1R,3S)-3-amino-1-cyclopentanol, characteristic signals have been reported in Deuterium oxide (D₂O) at chemical shifts (δ) of 4.28-4.32 ppm and 3.61-3.67 ppm, among others. google.com The chemical shifts and splitting patterns of the signals can be used to confirm the relative stereochemistry of the substituents on the cyclopentane (B165970) ring. escholarship.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In the ¹³C NMR spectrum of an intermediate of (1R,3S)-3-amino-1-cyclopentanol in D₂O, signals were observed at 82.37, 60.04, 37.70, 28.09, and 23.86 ppm. google.com These shifts are indicative of the different carbon environments within the molecule.

The following table summarizes representative NMR data for a derivative of this compound:

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR (D₂O) | 4.28-4.32 (m, 1H), 3.61-3.67 (m, 1H), 2.13-2.21 (m, 1H), 2.02-2.11 (m, 1H), 1.70-1.86 (m, 3H), 1.60-1.66 (m, 1H) |

| ¹³C NMR (D₂O) | 82.37, 60.04, 37.70, 28.09, 23.86 |

This table presents characteristic ¹H and ¹³C NMR chemical shifts for (1R,3S)-3-amino-1-cyclopentanol, which are instrumental in its structural confirmation. google.com

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization techniques, such as Electrospray Ionization (ESI) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), are employed for the analysis of this compound and its derivatives.

ESI-MS is particularly useful for polar molecules and is often used to confirm the molecular ion. For example, in the analysis of derivatives of this compound, ESI-MS has been used to identify the [M+H]⁺ ion. nih.govmdpi.com For a derivative of 3-aminocyclopentanone (B3224326), the molecular ion [M+H]⁺ was observed at an m/z of 114.1 in positive ion mode.

HRESIMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For an intermediate in the synthesis of (1R,3S)-3-amino-1-cyclopentanol, HRESIMS gave a detected value of 100.0814, which was in close agreement with the theoretical value of 100.0757 for the formula C₅H₁₀NO⁺. google.com This high level of accuracy is crucial for confirming the identity of newly synthesized compounds.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of right- and left-circularly polarized light by chiral molecules. wikipedia.org This technique is particularly valuable for studying the conformation and secondary structure of chiral molecules like this compound and its derivatives. cdnsciencepub.comnih.gov

The CD spectrum provides information about the spatial arrangement of atoms in a molecule. wikipedia.org For instance, the absolute configuration of trans-2-aminocyclopentanol derivatives has been confirmed through CD studies. cdnsciencepub.comresearchgate.net The sign and magnitude of the CD signals can be correlated with specific conformations. mdpi.com

CD spectroscopy is highly sensitive to changes in molecular conformation that can be induced by factors such as temperature, pH, or solvent. nih.gov This makes it a powerful tool for investigating the conformational dynamics of this compound derivatives in different environments.

Future Directions and Emerging Research Areas

Development of Novel Biocatalytic Pathways